

# Physicochemical Properties and Structural Significance

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## Compound of Interest

*Compound Name:* Methyl 4-fluoro-1H-indole-6-carboxylate

*CAS No.:* 885518-27-4

*Cat. No.:* B1593134

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The unique characteristics of Methyl 6-fluoro-1H-indole-4-carboxylate stem from its distinct molecular architecture. The indole core is a privileged scaffold in drug discovery, and the strategic placement of a fluorine atom and a methyl ester group significantly influences its chemical behavior and utility.

## Key Properties

A summary of the essential physicochemical data for this compound is presented below.

Property	Value	Source(s)
CAS Number	1082040-43-4	[1][2][3]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> FNO <sub>2</sub>	[1][3]
Molecular Weight	193.17 g/mol	[1][3]
Appearance	White to light yellow crystalline solid	[5][6]
Purity	Typically ≥97-98% (assessed by HPLC)	[5]
Boiling Point	343.7 ± 27.0 °C (Predicted)	[4][7]
Density	1.341 ± 0.06 g/cm <sup>3</sup> (Predicted)	[4][7]
Storage Temperature	Room temperature, sealed in a dry environment	[4]
Solubility	Springly soluble in water	[1]

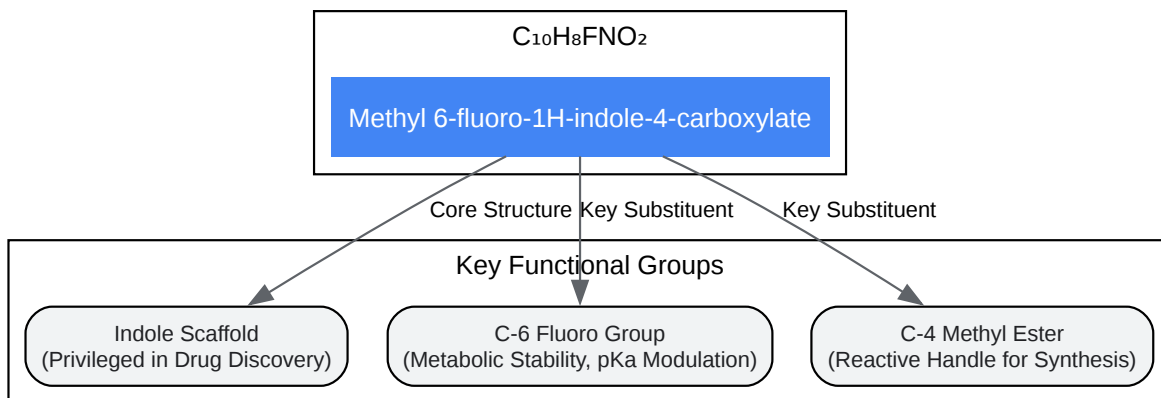
## The Role of Fluorine in Medicinal Chemistry

The incorporation of a fluorine atom at the C-6 position of the indole ring is a deliberate and strategic choice in the design of this intermediate. In medicinal chemistry, fluorine substitution is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[8] The high electronegativity and small size of fluorine can:

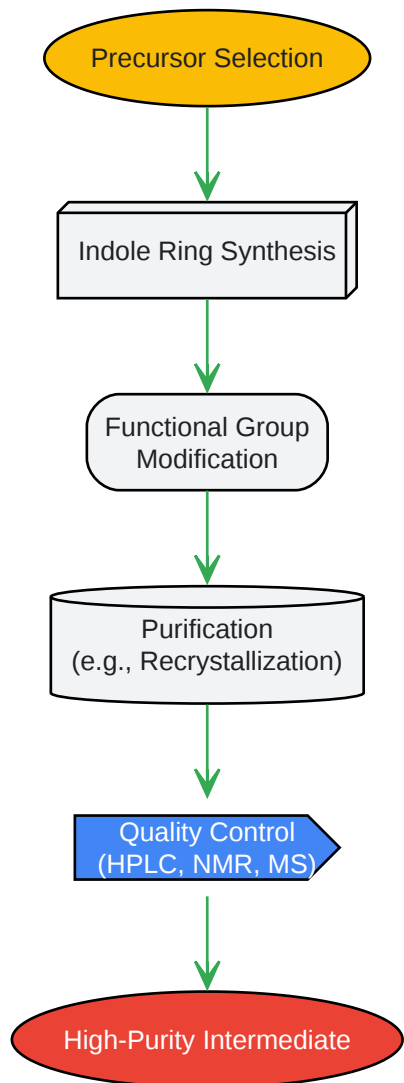
- **Enhance Metabolic Stability:** Fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a drug.
- **Modulate pKa:** The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing target binding or cell permeability.[8]
- **Improve Binding Affinity:** Fluorine can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with biological targets.

In the context of Rucaparib synthesis, the fluorine atom on the indole core plays a pivotal role in the molecular interactions necessary for the subsequent synthetic steps and contributes to the final drug's efficacy.[5]

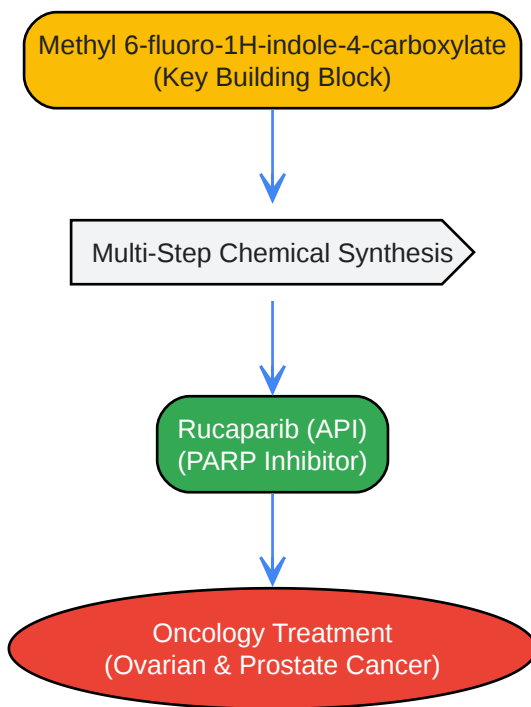
Structural Features of Methyl 6-fluoro-1H-indole-4-carboxylate



Synthesis and QC Workflow



Role as a Pharmaceutical Intermediate



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## Sources

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- [8. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
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